6-(3-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes a bromophenyl group and an isobutyl side chain, contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 6-(3-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 3-bromobenzoyl chloride with isobutylamine to form an intermediate, which is then cyclized with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazole . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-(3-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or additional rings.
Scientific Research Applications
6-(3-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the urease enzyme, which is essential for the survival of certain microorganisms . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic proteins .
Comparison with Similar Compounds
Similar compounds to 6-(3-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazole derivatives, such as:
3,6-Dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These compounds have different alkyl groups and exhibit varying biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These derivatives have a similar core structure but differ in the attached functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H13BrN4S |
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Molecular Weight |
337.24 g/mol |
IUPAC Name |
6-(3-bromophenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H13BrN4S/c1-8(2)6-11-15-16-13-18(11)17-12(19-13)9-4-3-5-10(14)7-9/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
VBKVIHVSEHHDEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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